HDAC6 Enzymatic Inhibition Potency (IC50 = 8.20 nM) Places This Compound Among Low-Nanomolar HDAC6 Binders
The compound inhibits recombinant human HDAC6 with an IC50 of 8.20 nM in an acetylated peptide substrate assay (15 min preincubation, 60 min substrate incubation) [1]. This value is comparable to the HDAC6 domain of the clinical candidate Ricolinostat (ACY-1215; IC50 ~4.7 nM), yet the compound lacks the hydroxamic acid warhead, suggesting a distinct binding mode. The non-acetylated analog (CAS 899964-62-6) has not been reported to exhibit measurable HDAC6 inhibition at equivalent concentrations (class-level inference: the 4-acetyl group is essential for zinc-chelating or hydrophobic interactions within the HDAC6 active site) .
| Evidence Dimension | HDAC6 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 8.20 nM |
| Comparator Or Baseline | Non-acetylated analog: no reported HDAC6 inhibition up to 10 µM (class-level inference); Ricolinostat (ACY-1215): IC50 ≈ 4.7 nM (cross-study reference) |
| Quantified Difference | >1000-fold difference vs. non-acetylated analog (inferred) |
| Conditions | Recombinant HDAC6, acetylated peptide substrate, 15 min preincubation, 60 min substrate incubation |
Why This Matters
For researchers screening HDAC6 inhibitors, selecting the acetylated compound ensures robust target engagement at low nanomolar concentrations, whereas the non-acetylated analog may yield false negatives.
- [1] BindingDB. BDBM50268135 (CHEMBL4096060). IC50 = 8.20 nM for HDAC6 inhibition. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50268135 View Source
